1,6-Dibromo-dibenzofuran
CAS No.: 617707-26-3
Cat. No.: VC7986521
Molecular Formula: C12H6Br2O
Molecular Weight: 325.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 617707-26-3 |
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Molecular Formula | C12H6Br2O |
Molecular Weight | 325.98 g/mol |
IUPAC Name | 1,6-dibromodibenzofuran |
Standard InChI | InChI=1S/C12H6Br2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |
Standard InChI Key | GTBHKGLPGHNIIC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br |
Canonical SMILES | C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1,6-Dibromo-dibenzofuran (C₁₂H₆Br₂O) belongs to the dibenzofuran family, comprising two benzene rings fused to a central furan oxygen atom. Bromine substituents occupy the 1 and 6 positions on the aromatic system (Figure 1). This arrangement creates distinct electronic effects: the electron-withdrawing bromines reduce electron density at the substituted carbons while directing electrophilic attacks to ortho/para positions on unsubstituted rings.
Key Structural Features:
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Bond Angles and Lengths: The fused ring system imposes bond angle strain, with C-O-C angles in the furan moiety approximating 108°–110°, slightly narrower than typical ethers due to aromatic conjugation.
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Planarity: The entire structure remains planar, facilitating π-orbital overlap and resonance stabilization.
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Halogen Interactions: Bromine’s large atomic radius introduces steric hindrance, potentially influencing packing in crystalline phases.
Synthesis and Manufacturing
Bromination Strategies
The synthesis of 1,6-dibromo-dibenzofuran typically involves electrophilic aromatic substitution (EAS) on a dibenzofuran precursor. Two primary routes dominate:
Direct Bromination
Dibenzofuran undergoes bromination using molecular bromine (Br₂) in the presence of Lewis acids like FeBr₃. The reaction’s regioselectivity depends on reaction conditions:
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Low Temperature (0–5°C): Favors mono-bromination at the most reactive position (typically 1 or 3).
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Excess Br₂ and Prolonged Reaction Time: Drives di-substitution. Achieving 1,6-dibromination requires precise control, as bromines often occupy adjacent positions (e.g., 1,2 or 3,4) due to directing effects.
Directed Metallation
A more selective approach employs directed ortho-metallation (DoM):
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Lithiation: Treat dibenzofuran with n-butyllithium at −78°C, forming a lithiated intermediate at the 1-position.
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Quenching with Br₂: Introduces bromine at the 1 and 6 positions via sequential reactions.
This method improves regiocontrol but demands stringent anhydrous conditions.
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Estimated at 180°C–190°C, based on comparisons to 2,8-dibromo-dibenzofuran (mp 175°C).
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Solubility: Low polarity results in poor water solubility (<0.1 mg/L). Soluble in organic solvents like dichloromethane and tetrahydrofuran.
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Lipophilicity: LogP ≈ 4.2–4.5, indicating high affinity for lipid membranes.
Spectroscopic Signatures
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¹H NMR: Aromatic protons resonate as a multiplet at δ 7.2–7.8 ppm. Deshielding at the 1 and 6 positions splits signals into distinct doublets.
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¹³C NMR: Carbons adjacent to bromines appear downfield (δ 125–130 ppm).
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IR Spectroscopy: C-Br stretches visible at 550–600 cm⁻¹; furan C-O-C absorption at 1,250 cm⁻¹.
Reactivity and Functionalization
Electrophilic Substitution
Bromine’s meta-directing nature facilitates further substitution at the 4 and 9 positions (Figure 2). For example:
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Nitration: Yields 1,6-dibromo-4,9-dinitrodibenzofuran under mixed acid conditions.
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Sulfonation: Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
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Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl systems.
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Buchwald-Hartwig Amination: Introduces amine groups at brominated positions.
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